9,11-Dideoxy-9alpha,11alpha-epoxy-methanoprostaglandin F2alpha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Dideoxy-9alpha,11alpha-epoxy-methanoprostaglandin F2alpha is a useful research compound. Its molecular formula is C21H34O4 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,11-Dideoxy-9alpha,11alpha-epoxy-methanoprostaglandin F2alpha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,11-Dideoxy-9alpha,11alpha-epoxy-methanoprostaglandin F2alpha including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 9,11-Dideoxy-9alpha,11alpha-epoxy-methanoprostaglandin F2alpha involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
Methyl 9,11-dideoxy-9alpha,11alpha-epoxy-15-oxoprost-13-en-1-oate, Sodium hydride, Methyl iodide, Lithium aluminum hydride, Acetic anhydride, Pyridine, Methanol, Chloroform, Sodium bicarbonate, Wate
Reaction
Step 1: Deprotonation of methyl 9,11-dideoxy-9alpha,11alpha-epoxy-15-oxoprost-13-en-1-oate with sodium hydride in dry DMF to form the corresponding anion., Step 2: Alkylation of the anion with methyl iodide to give the methyl ester of the desired compound., Step 3: Reduction of the ester using lithium aluminum hydride in dry ether to form the corresponding alcohol., Step 4: Protection of the alcohol as the acetate by reaction with acetic anhydride and pyridine., Step 5: Oxidation of the protected alcohol to the corresponding aldehyde using pyridinium chlorochromate., Step 6: Formation of the epoxide by reaction of the aldehyde with methanol and chloroform in the presence of sodium bicarbonate., Step 7: Removal of the acetate protecting group by treatment with sodium bicarbonate in water., Step 8: Purification of the crude product by column chromatography to obtain the desired compound.
Propiedades
IUPAC Name |
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-REGKDVDGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C\CCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Dideoxy-9alpha,11alpha-epoxy-methanoprostaglandin F2alpha | |
CAS RN |
56985-32-1 |
Source
|
Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.